molecular formula C10H10FN3O B1470010 [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol CAS No. 1126635-60-6

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Cat. No. B1470010
M. Wt: 207.2 g/mol
InChI Key: CRJCOEFQLBEIHM-UHFFFAOYSA-N
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Description

The compound “[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that the compound may have interesting chemical properties due to the electronegativity of the fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a 4-fluorophenyl group and a methyl group. The hydroxyl group (-OH) attached to the triazole ring suggests that this compound may exhibit some degree of polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The fluorophenyl group may undergo reactions typical of aromatic compounds, while the triazole ring might participate in reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the compound’s stability and affect its reactivity. The hydroxyl group could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Overview of Triazole Derivatives in Drug Development

Triazoles, including the specific compound "[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol," are of significant interest in pharmaceutical research due to their diverse biological activities. These compounds are explored for their potential in drug development against a wide range of diseases. Triazoles are recognized for their antimicrobial, antiviral, anti-inflammatory, and antitumor properties. The structural versatility of triazoles allows for the creation of new drugs with enhanced efficacy and specificity. Research focuses on synthesizing novel triazole derivatives and evaluating their biological activities against various targets. This approach aims to address emerging health challenges, including drug-resistant bacterial infections and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Future Directions

The study of fluorinated triazole derivatives is a promising area of research, given their potential biological activities. Future research could focus on synthesizing this compound and studying its biological activity, as well as optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJCOEFQLBEIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

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